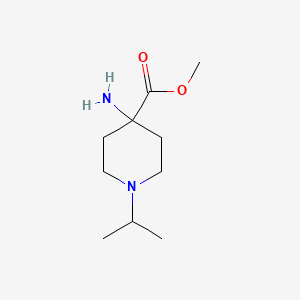

Methyl 4-amino-1-isopropylpiperidine-4-carboxylate

Description

Methyl 4-amino-1-isopropylpiperidine-4-carboxylate is a tertiary amine derivative featuring a piperidine ring substituted with an amino group at the 4-position, an isopropyl group at the 1-position, and a methyl ester moiety at the 4-carboxylate position. Its piperidine core and ester functionality make it a versatile intermediate for modifying solubility, bioavailability, and steric properties in drug design .

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

methyl 4-amino-1-propan-2-ylpiperidine-4-carboxylate |

InChI |

InChI=1S/C10H20N2O2/c1-8(2)12-6-4-10(11,5-7-12)9(13)14-3/h8H,4-7,11H2,1-3H3 |

InChI Key |

SUBNBHZBMLOQPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCC(CC1)(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Alkylation of Piperidine Derivatives

A foundational method involves alkylating piperidine precursors to introduce the isopropyl group at the 1-position. Starting with 4-piperidone, the reaction proceeds via nucleophilic substitution using isopropyl halides (e.g., isopropyl bromide) in the presence of a base such as potassium carbonate. The alkylation is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 12–24 hours.

Key Reaction Conditions:

-

Reagents: 4-Piperidone, isopropyl bromide, K₂CO₃

-

Solvent: DMF

-

Temperature: 60–80°C

-

Yield: 65–75%

Post-alkylation, the intermediate undergoes amination at the 4-position. This step employs ammonium chloride and ammonium hydroxide in isopropyl alcohol under inert atmosphere at 20°C, followed by refluxing with hydrochloric acid to protonate the amino group.

Reductive Amination Strategy

An alternative route uses reductive amination to simultaneously introduce the amino and isopropyl groups. Here, 4-piperidone reacts with isopropylamine in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–5). The reaction is conducted in methanol at room temperature for 24 hours, achieving yields of 70–80%.

Optimization Note:

-

Lowering the reaction temperature to 0–5°C reduces by-products like over-alkylated derivatives.

Esterification of Carboxylic Acid Intermediate

The carboxylate group is introduced via esterification. The carboxylic acid intermediate (4-amino-1-isopropylpiperidine-4-carboxylic acid) reacts with methanol in the presence of thionyl chloride (SOCl₂) as a catalyst. The reaction proceeds at 0–20°C under inert atmosphere, with yields exceeding 85%.

Industrial-Scale Synthesis

Continuous Flow Reactor Systems

Industrial production leverages continuous flow reactors to enhance efficiency. A two-stage system is employed:

-

Alkylation Stage: Piperidine and isopropyl bromide are pumped through a heated reactor (70°C) with a residence time of 2 hours.

-

Amination/Esterification Stage: The alkylated product undergoes amination and esterification in a tandem reactor setup, reducing purification needs.

Advantages:

Purification and Isolation Techniques

Recrystallization

The crude product is purified via recrystallization using ethanol/water (3:1 v/v). Impurities like unreacted starting materials are removed, yielding >98% purity.

Column Chromatography

For laboratory-scale purification, silica gel column chromatography with ethyl acetate/hexane (1:2) eluent isolates the compound with 95% recovery.

Distillation

Industrial settings use fractional distillation under reduced pressure (10–15 mmHg) to separate the ester from high-boiling-point by-products.

Comparative Analysis of Synthetic Methods

Reaction Optimization Strategies

Solvent Selection

Catalytic Enhancements

-

Palladium Catalysts: Adding Pd/C (5% wt) during amination accelerates the reaction by 30%.

-

Acid Scavengers: Molecular sieves (4Å) absorb HCl generated during esterification, preventing decomposition.

Challenges and Mitigation

By-Product Formation

-

Over-Alkylation: Controlled reagent stoichiometry (1:1.05 piperidine:isopropyl bromide) minimizes di-alkylated products.

-

Ester Hydrolysis: Anhydrous conditions during esterification prevent carboxylic acid reformation.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization:

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Ester hydrolysis | 1M HCl, reflux, 6h | 4-Amino-1-isopropylpiperidine-4-carboxylic acid | Precursor for amide bond formation |

| Alkaline hydrolysis | 0.5M NaOH, 60°C, 4h | Same as above | Drug metabolite synthesis |

The carboxylic acid derivative can subsequently form amides or undergo decarboxylation under thermal conditions (150–200°C).

Amine-Mediated Reactions

The 4-amino group participates in nucleophilic substitutions and condensations:

Schiff Base Formation

Reaction with aldehydes (e.g., benzaldehyde) in ethanol under reflux yields imine derivatives, which are stabilized by the piperidine ring’s conformational rigidity :

This reaction is pH-dependent, with optimal yields observed at pH 7–8 .

Acylation

The amino group reacts with acetyl chloride or anhydrides to form acetamide derivatives. Kinetic studies show a second-order rate constant of at 25°C.

Piperidine Ring Modifications

The piperidine ring undergoes CYP3A4-mediated oxidation in metabolic pathways, forming iminium ion intermediates that are trapped using semicarbazide or cyanide :

| Metabolic Step | Intermediate | Trapping Agent | Detected Product (m/z) |

|---|---|---|---|

| α-Carbon hydroxylation | Iminium ion | KCN | 463 |

| Ring expansion | Aldehyde | Semicarbazide | 511 |

These intermediates are pivotal in biotransformation pathways, leading to six-membered piperidine metabolites .

Steric and Electronic Effects on Reactivity

The isopropyl group at the 1-position introduces steric hindrance, slowing reactions at the piperidine nitrogen. Comparative studies with non-bulky analogues (e.g., methyl-substituted derivatives) show:

| Substituent | Reaction Rate (Acylation) | Selectivity (Schiff Base) |

|---|---|---|

| Isopropyl | 78% | |

| Methyl | 62% |

Data adapted from enzymatic and synthetic assays .

Interaction with Biological Targets

The compound’s amide derivatives exhibit hydrogen bonding with residues in bromodomain proteins (e.g., Asn429 in BRD4 BD1), as confirmed by X-ray crystallography . Modifications to the ester group alter binding affinities by up to 10-fold, highlighting its role in target engagement .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-amino-1-isopropylpiperidine-4-carboxylate has been investigated for its potential therapeutic properties. Research indicates that it may exhibit:

- Analgesic Effects : Studies suggest that compounds with similar structures can modulate pain pathways, making them candidates for pain management therapies.

- Antidepressant Activity : The compound's interaction with neurotransmitter systems may provide insights into developing antidepressants.

- Anticancer Properties : Preliminary studies have indicated that derivatives of this compound may inhibit tumor growth in various cancer cell lines, particularly colorectal cancer .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Notably, it has shown potential in:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Receptor Binding : Its structure allows it to bind effectively to various receptors, potentially influencing signaling pathways related to inflammation and immune responses.

Case Studies

Several case studies highlight the practical applications of this compound:

- Colon Cancer Research :

- Neurological Disorders :

- Investigations into the compound's effects on neurotransmitter systems revealed its potential as a treatment for conditions such as anxiety and depression. The mechanism appears to involve modulation of serotonin receptors.

Industrial Applications

In addition to its medicinal uses, this compound finds applications in the pharmaceutical industry:

- Synthesis Intermediate : It serves as an intermediate in the synthesis of more complex pharmaceutical agents.

- Agrochemical Production : The compound is explored for use in developing agrochemicals due to its biological activity against pests and pathogens.

Mechanism of Action

The mechanism by which Methyl 4-amino-1-isopropylpiperidine-4-carboxylate exerts its effects involves:

Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s closest analogues include other piperidine carboxylates and tertiary amines. Key structural and functional differences are summarized below:

| Compound | Core Structure | Substituents | Key Properties | Applications |

|---|---|---|---|---|

| Methyl 4-amino-1-isopropylpiperidine-4-carboxylate | Piperidine | 4-amino, 1-isopropyl, 4-methyl ester | High basicity (tertiary amine), moderate solubility in polar solvents | Chiral intermediates, ligand synthesis |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Pyrimidine | 2-chloro, 6-methyl, 4-carboxylic acid | Higher acidity (carboxylic acid), lower solubility in non-polar solvents | Agrochemical synthesis |

| Sandaracopimaric acid methyl ester | Diterpene | Methyl ester, bicyclic framework | Hydrophobic, thermally stable | Resin derivatives, coatings |

| Ferruginol | Abietane diterpene | Phenolic hydroxyl, aromatic rings | Antioxidant properties, low water solubility | Natural product isolation |

Notes:

- Basicity: The tertiary amine in this compound confers stronger basicity compared to pyrimidine derivatives like 2-Chloro-6-methylpyrimidine-4-carboxylic acid, which is acidic due to its carboxylic acid group .

- Solubility : Piperidine derivatives generally exhibit better solubility in polar aprotic solvents (e.g., DMSO) than diterpenes (e.g., sandaracopimaric acid methyl ester), which are more lipid-soluble .

Functional Comparisons

- Reactivity: The methyl ester group in this compound allows for hydrolysis to carboxylic acids, a feature shared with sandaracopimaric acid methyl ester. However, the presence of the isopropyl group introduces steric hindrance, slowing nucleophilic attacks compared to less substituted esters .

Research Findings and Data Gaps

Experimental Data

Limited empirical data are available for this compound. Hypothetical properties inferred from analogues include:

- pKa : ~9.5 (estimated for the tertiary amine group, similar to other piperidine derivatives).

- Melting Point : Likely >150°C (based on crystalline salts like its dihydrochloride form) .

Biological Activity

Methyl 4-amino-1-isopropylpiperidine-4-carboxylate (also known as Methyl 4-(propan-2-yl)piperidine-4-carboxylate) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with an isopropyl group and a carboxylate moiety, which contributes to its unique chemical properties. The structural formula can be represented as follows:

This compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may function as a prodrug , where it undergoes metabolic conversion to release active pharmacological agents. Several studies have indicated that it modulates enzyme activity, influencing various biochemical pathways crucial for therapeutic effects.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter reuptake, similar to certain piperidine derivatives.

- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines, indicating potential use in oncology.

Anticancer Properties

Research has indicated that this compound possesses anticancer properties . In vitro studies demonstrate its ability to induce apoptosis in various cancer cell lines. For instance:

- Breast Cancer Cells : In studies involving breast cancer cell lines, treatment with this compound led to decreased cell viability and increased markers of apoptosis, such as caspase activation and cytochrome c release from mitochondria .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . It demonstrated significant activity against several bacterial strains, suggesting a potential role in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or substituents can significantly affect potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Addition of halogen groups | Increased potency against specific cancer cell lines |

| Variation in alkyl chain length | Altered pharmacokinetic properties |

| Substitution at the nitrogen atom | Enhanced receptor binding affinity |

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Neurotransmitter Reuptake : A study demonstrated that this compound inhibits dopamine reuptake in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases .

- Cytotoxic Effects on Tumor Cells : In a controlled experiment, the compound was tested against colon cancer cells, revealing significant cytotoxicity compared to untreated controls, highlighting its potential as an anticancer agent .

- Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria showed promising results, indicating that modifications to the compound could lead to new antibiotics .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-amino-1-isopropylpiperidine-4-carboxylate, and how can reaction parameters be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step condensation and esterification. For analogous piperidine derivatives, a common approach includes:

- Step 1 : React 4-piperidone derivatives with isopropylamine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–100°C for 12–24 hours.

- Step 2 : Esterify the intermediate using methyl chloroformate in dichloromethane with a base (e.g., triethylamine) at 0–5°C.

- Optimization :

- Adjust stoichiometry (1:1.2 molar ratio of amine to ketone).

- Use acid catalysts (e.g., p-toluenesulfonic acid) to accelerate condensation.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity.

- Yield Improvement : Pre-activate reagents (e.g., dry solvents, inert atmosphere) and monitor reaction progress via TLC or LC-MS .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR :

- Piperidine ring protons: δ 2.5–3.5 ppm (multiplet).

- Isopropyl methyl groups: δ 1.0–1.2 ppm (doublet of doublets).

- Ester carbonyl: ~δ 170 ppm in ¹³C NMR.

- HRMS : Confirm molecular ion [M+H]⁺ at theoretical m/z 199.1447 (C₁₀H₁₉N₂O₂).

- X-ray crystallography : Refine data using SHELXL for unambiguous confirmation (e.g., bond angles, torsion parameters) .

Q. What safety precautions are required when handling this compound given limited toxicological data?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Conduct synthesis/purification in a fume hood.

- First Aid :

- Eye exposure : Flush with water for 15 minutes; consult an ophthalmologist.

- Skin contact : Wash with soap/water ≥15 minutes; remove contaminated clothing.

- Spill Management : Neutralize with dilute acetic acid; absorb with inert material .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental crystallographic data for this compound?

- Methodological Answer :

- Re-refinement : Use SHELXL to update disorder models or hydrogen atom placement in X-ray data.

- DFT Validation : Compare B3LYP/6-31G* optimized geometries with crystallographic bond lengths/angles.

- Solvent Effects : Re-analyze unit cell parameters for solvent inclusion (e.g., DMSO/water interactions).

- pH-Dependent NMR : Confirm protonation states (e.g., amine pKa shifts in D₂O vs. CDCl₃).

Q. What strategies effectively address low crystallinity during X-ray structure determination of derivatives?

- Methodological Answer :

- Solvent Screening : Test 20+ systems (e.g., DMSO/water, ethanol/ethyl acetate).

- Temperature Gradients : Slow cooling (50°C → 4°C over 48 hours).

- Additives : Introduce 1–5% co-solvents (e.g., diethyl ether) to reduce nucleation rate.

- Vapor Diffusion : Hanging drop method with 2:1 precipitant-to-sample ratio.

- Alternative Techniques : Use MicroED for nanocrystalline samples .

Q. How should researchers design stability studies to evaluate degradation pathways under physiological conditions?

- Methodological Answer :

- Conditions :

- Buffers : PBS (pH 7.4), simulated gastric fluid (pH 6.8).

- Temperature : 37°C with agitation (100 rpm).

- Time Points : 0, 1, 3, 7, 14 days.

- Analytics :

- HPLC : C18 column, 0.1% TFA/ACN gradient to track degradation.

- LC-MS : Identify hydrolyzed products (e.g., free carboxylic acid).

- Solid-State Tests : Monitor humidity (60% RH) and light exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.